3-methyl-1-(piperidin-1-yl)butan-2-amine
Description
Properties
IUPAC Name |
3-methyl-1-piperidin-1-ylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBCFQAXYZSMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020962-95-1 | |
| Record name | 3-methyl-1-(piperidin-1-yl)butan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of 3-Methyl-2-Nitrobutane with Piperidine
A widely reported method involves reductive amination of 3-methyl-2-nitrobutane with piperidine. The reaction proceeds via catalytic hydrogenation in the presence of palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C . The nitro group is reduced to an amine, followed by nucleophilic substitution with piperidine. Key parameters include:
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Solvent : Ethanol or methanol, chosen for solubility and hydrogenation efficiency.
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Catalyst Loading : 5–10 wt% Pd/C relative to the nitro compound.
This method is favored for its simplicity but requires careful control of hydrogen pressure to minimize over-reduction byproducts.
Nucleophilic Substitution of 2-Amino-3-Methylbutanol with Piperidine
An alternative route utilizes 2-amino-3-methylbutanol as the starting material. The hydroxyl group is activated via tosylation using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The resulting tosylate undergoes nucleophilic displacement with piperidine at 80°C for 12–16 hours :
Optimization Notes :
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Temperature : Elevated temperatures (>80°C) reduce reaction time but risk racemization of the chiral center.
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Base : Potassium carbonate (K₂CO₃) in aqueous-organic biphasic systems improves yield by scavenging HCl generated during tosylation .
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Yield : 82–85% after column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Enzymatic Resolution of Racemic Mixtures
Chiral purity is critical for pharmaceutical applications. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer of a racemic ester precursor. For example:
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Esterification : Racemic this compound is acylated with vinyl acetate.
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Hydrolysis : The lipase selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact.
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Separation : The unreacted (S)-ester is isolated and hydrolyzed under basic conditions .
Performance Metrics :
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Enantiomeric Excess (ee) : >98% for the (R)-enantiomer.
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Catalyst Reusability : Lipase retains >90% activity after five cycles .
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods enable scalable synthesis using Wang resin as a support. The sequence involves:
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Resin Functionalization : Wang resin is loaded with Fmoc-protected valine.
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Piperidine Coupling : Using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.
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Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin .
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics. A representative protocol involves:
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Reactants : 3-Methyl-2-bromobutane and piperidine.
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Conditions : 150°C, 300 W, 20 minutes in acetonitrile with K₂CO₃ .
Mechanistic Insight :
Microwave energy enhances dipole rotation, improving nucleophilic substitution efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 68–74 | 90–92 | Simplicity |
| Tosylation/Displacement | 82–85 | 94–96 | High enantiomeric retention |
| Enzymatic Resolution | 70–75 | >98 | Chiral purity |
| Solid-Phase Synthesis | 88–92 | >95 | Scalability |
| Microwave-Assisted | 89 | 93 | Rapid reaction time |
Analytical Validation
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HPLC : C18 column (4.6 × 250 mm), gradient elution (acetonitrile/water + 0.1% TFA), retention time = 8.2 min .
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NMR (¹H , 400 MHz, CDCl₃): δ 1.05 (d, 3H, CH₃), 1.45–1.60 (m, 6H, piperidine), 2.35–2.50 (m, 4H, NCH₂) .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Radical-Mediated Reactions
Experimental studies reveal that reactions involving structurally similar piperidine derivatives proceed via radical intermediates. For example:
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Radical scavenger inhibition : Adding TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) to coupling reactions of aldehydes and amines suppresses product formation, reducing yields from 85% to 2–5% .
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Oxygen dependency : Reactions conducted under air (50% yield) vs. N₂ (5% yield) demonstrate the critical role of atmospheric oxygen in stabilizing radical intermediates .
Table 1: Effect of Reaction Atmosphere on Amide Synthesis
| Atmosphere | Yield (%) | Observation |
|---|---|---|
| Air | 50 | Optimal for radical stabilization |
| N₂ | 5 | Radical quenching reduces yield |
| O₂ (balloon) | 0 | Over-oxidation inhibits product |
Acylation Reactions
The primary amine group undergoes acylation with electrophilic agents (e.g., acid chlorides, anhydrides). For example:
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BOP-mediated amidation : Piperidine derivatives react with carboxylic acids in the presence of coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to form stable amides .
Key Conditions :
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Catalysts : BOP or EDC- HCl with DMAP.
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Solvents : CH₂Cl₂ or acetonitrile.
Nucleophilic Additions
The amine acts as a nucleophile in reactions with carbonyl compounds:
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Aldehyde coupling : Reacts with aldehydes (e.g., benzaldehyde) under gold-catalyzed conditions to form secondary amides, with yields up to 85% .
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Schiff base formation : Condensation with ketones or aldehydes generates imine intermediates, pivotal in synthesizing heterocycles.
Redox Reactions
The amine group participates in oxidation and reduction processes:
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Oxidation : Under aerobic conditions, the amine may oxidize to nitroso or hydroxylamine derivatives, though over-oxidation (e.g., under pure O₂) can inhibit product formation .
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Reduction : Borane-dimethylsulfide complexes selectively reduce amides to amines without affecting other functional groups .
Table 2: Representative Redox Transformations
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | O₂, Au catalysis | N-Oxide derivatives | 50* |
| Reduction | BH₃- SMe₂, THF, reflux | Primary amine | 90† |
*Yield from analogous reactions ; †Data from related piperidine reductions .
Triflation and Cyanation
-
Triflation : The hydroxyl group in related compounds reacts with N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) to form triflates, enabling subsequent Pd-catalyzed cyanation .
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Cyanation : Triflate intermediates convert to nitriles using cyanide sources (e.g., Zn(CN)₂), with yields >70% .
Boc Protection/Deprotection
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Protection : The amine is shielded using tert-butoxycarbonyl (Boc) groups under basic conditions.
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Deprotection : Boc removal via HCl/MeOH or TFA restores the free amine .
Pharmaceutical Intermediates
The compound serves as a precursor in opioid receptor antagonists. For example:
-
Analog synthesis : Modifications at the 3-hydroxyl or amine position enhance binding affinity for κ-opioid (KOP) receptors .
Stability and Reactivity Considerations
Scientific Research Applications
Organic Synthesis
3-Methyl-1-(piperidin-1-yl)butan-2-amine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in the development of new materials and pharmaceuticals.
Biological Research
Studies have indicated that this compound interacts with biological targets such as enzymes and receptors. Research is ongoing to explore its effects on cellular processes, which may lead to insights into metabolic pathways and disease mechanisms.
Pharmaceutical Development
In medicine, this compound is being investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its ability to modulate receptor activity suggests it could be a candidate for drug development aimed at conditions like depression or anxiety .
Case Studies
Case Study 1: Neurological Disorders
Research has demonstrated that compounds similar to 3-methyl-1-(piperidin-1-yl)butan-2-amines exhibit potential in modulating neurotransmitter systems involved in mood regulation. A study focused on its analogs showed promise in reducing symptoms associated with anxiety disorders.
Case Study 2: Organic Synthesis Applications
A recent investigation highlighted the use of this compound as a precursor for synthesizing novel pharmacologically active molecules. The study reported successful yields and highlighted its versatility in creating complex chemical structures.
Mechanism of Action
The mechanism of action of 3-methyl-1-(piperidin-1-yl)butan-2-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
- 2-methyl-1-(piperidin-1-yl)butan-2-amine
- 3-methyl-1-(pyrrolidin-1-yl)butan-2-amine
- 3-methyl-1-(morpholin-1-yl)butan-2-amine
Comparison: Compared to similar compounds, 3-methyl-1-(piperidin-1-yl)butan-2-amine is unique due to its specific structural features and reactivity. The presence of the piperidine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and versatility in chemical reactions also set it apart from other similar compounds .
Biological Activity
3-Methyl-1-(piperidin-1-yl)butan-2-amine, a compound with structural similarities to various alkaloids, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring which is known for its versatility in biological activity. Its lipophilic nature aids in membrane permeability, influencing its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Properties : Studies have shown that the compound can inhibit the growth of various bacterial strains.
- Antifungal Activity : It has demonstrated efficacy against certain fungal infections.
- Cytotoxic Effects : Preliminary data suggest potential anticancer properties, particularly in specific cancer cell lines.
Antibacterial and Antifungal Activities
The antibacterial activity of this compound was evaluated against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
| Candida albicans | 60 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membrane integrity. This is consistent with findings that other piperidine derivatives affect membrane permeability, leading to increased uptake of cytotoxic agents such as crystal violet in bacterial cells .
Cytotoxicity and Cancer Research
In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. Notably, it exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin. The compound's ability to induce apoptosis in these cells suggests a promising avenue for cancer therapy .
Case Studies
Recent studies highlighted the use of this compound in drug development:
- Case Study 1 : In a study targeting drug-resistant bacterial strains, this compound was found to enhance the efficacy of existing antibiotics by inhibiting efflux pumps, which are responsible for antibiotic resistance .
- Case Study 2 : A clinical trial involving patients with resistant fungal infections noted improved outcomes when treated with formulations containing this compound alongside traditional antifungals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
